molecular formula C8H18N2 B12291384 Dimethyl-(2-methyl-piperidin-4-yl)-amine

Dimethyl-(2-methyl-piperidin-4-yl)-amine

Cat. No.: B12291384
M. Wt: 142.24 g/mol
InChI Key: QIUDCUSVPLSQSU-UHFFFAOYSA-N
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Description

Dimethyl-(2-methyl-piperidin-4-yl)-amine is a chemical compound characterized by its piperidine ring structure with a dimethylamino group and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(2-methyl-piperidin-4-yl)-amine typically involves the reaction of 2-methylpiperidine with dimethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include dimethylamine hydrochloride and a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored, including temperature, pressure, and pH, to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(2-methyl-piperidin-4-yl)-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary or primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Dimethyl-(2-methyl-piperidin-4-yl)-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl-(2-methyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Methyl-piperidin-4-yl)-amine: Similar structure but lacks the dimethylamino group.

    N,N-Dimethyl-2-piperidin-2-ylethanamine: Similar structure with an additional ethyl group.

Uniqueness

Dimethyl-(2-methyl-piperidin-4-yl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity or biological activity is desired.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N,N,2-trimethylpiperidin-4-amine

InChI

InChI=1S/C8H18N2/c1-7-6-8(10(2)3)4-5-9-7/h7-9H,4-6H2,1-3H3

InChI Key

QIUDCUSVPLSQSU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1)N(C)C

Origin of Product

United States

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